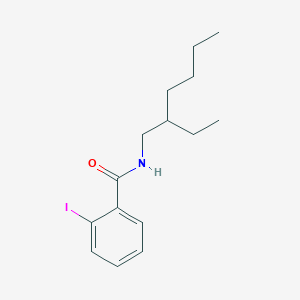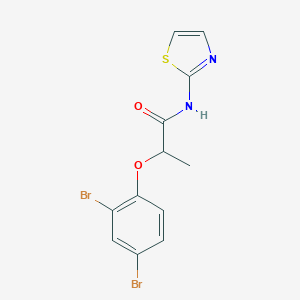
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as DBTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields, including pharmacology, agriculture, and material science. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been used as a fungicide and insecticide, due to its ability to inhibit the growth of fungi and insects. In material science, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been used as a precursor for the synthesis of new materials, such as metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, a major component of the exoskeleton of insects and fungi.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the application. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, such as cancer and cardiovascular disease. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the growth of fungi and insects, which can cause significant damage to crops. In material science, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been used as a precursor for the synthesis of new materials, which can have various properties, such as porosity and catalytic activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide could be further studied for its potential as a new drug candidate for the treatment of various diseases. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide could be further developed as a new fungicide and insecticide, which can be used to protect crops from damage. In material science, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide could be further studied for its potential as a precursor for the synthesis of new materials with various properties and applications. Overall, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has significant potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide can be synthesized via a multistep process involving the reaction of 2,4-dibromophenol with thionyl chloride, followed by the reaction of the resulting product with 2-aminothiazole and propionyl chloride. The final product is obtained through purification and recrystallization.
Propriétés
Formule moléculaire |
C12H10Br2N2O2S |
|---|---|
Poids moléculaire |
406.09 g/mol |
Nom IUPAC |
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H10Br2N2O2S/c1-7(11(17)16-12-15-4-5-19-12)18-10-3-2-8(13)6-9(10)14/h2-7H,1H3,(H,15,16,17) |
Clé InChI |
SLASODAWJYQUTR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC=CS1)OC2=C(C=C(C=C2)Br)Br |
SMILES canonique |
CC(C(=O)NC1=NC=CS1)OC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






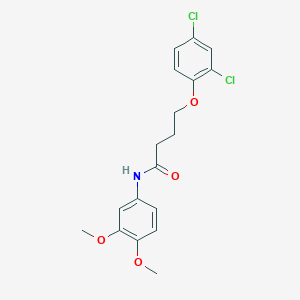


![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
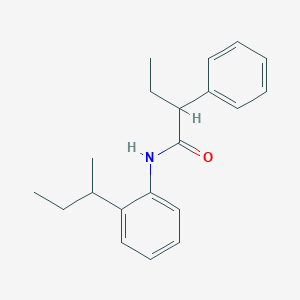
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)

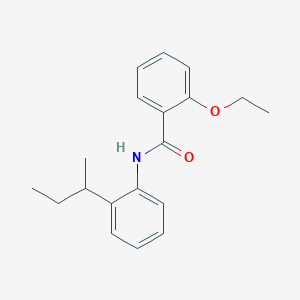
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
